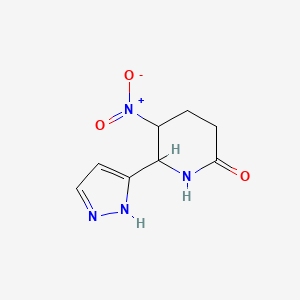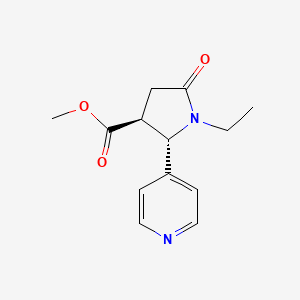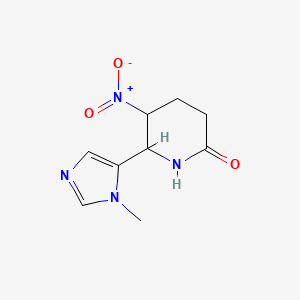
5-nitro-6-(1H-pyrazol-3-yl)piperidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-nitro-6-(1H-pyrazol-3-yl)piperidin-2-one is an organic compound belonging to the class of nitro-heterocyclic compounds. It is an important intermediate in the synthesis of a variety of heterocyclic compounds, and has been used in a variety of research applications. The compound has a wide range of potential applications in the fields of medicine, chemistry, and biochemistry.
Mécanisme D'action
The mechanism of action of 5-nitro-6-(1H-pyrazol-3-yl)piperidin-2-one is not fully understood. However, it is believed that the compound can act as a pro-drug, and can be converted to active metabolites in the body. It is also believed that the compound can act as an inhibitor of certain enzymes, leading to the inhibition of certain biochemical processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-nitro-6-(1H-pyrazol-3-yl)piperidin-2-one are not fully understood. However, the compound has been shown to have a variety of effects on the body, including the inhibition of certain enzymes, inhibition of certain biochemical processes, and the inhibition of certain cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-nitro-6-(1H-pyrazol-3-yl)piperidin-2-one in laboratory experiments include its availability, its low cost, and its relative ease of use. The disadvantages of using the compound include its potential toxicity, its potential to cause adverse reactions, and its potential to cause unwanted side effects.
Orientations Futures
The potential future directions for 5-nitro-6-(1H-pyrazol-3-yl)piperidin-2-one include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in medicine, chemistry, and biochemistry. Additionally, further research could be conducted into the potential toxicity of the compound, its potential to cause adverse reactions, and its potential to cause unwanted side effects. Further research could also be conducted into the potential development of new derivatives and analogs of the compound, and their potential applications. Finally, research could be conducted into the potential use of the compound in drug delivery systems, and its potential to improve drug efficacy and safety.
Méthodes De Synthèse
5-nitro-6-(1H-pyrazol-3-yl)piperidin-2-one can be synthesized through a variety of methods. The most commonly used method is the direct nitration of piperidin-2-one with nitric acid and sulfuric acid. The reaction is conducted in an inert atmosphere at temperatures ranging from 0-50°C. The reaction yields a mixture of nitro-derivatives, with the 5-nitro-6-(1H-pyrazol-3-yl)piperidin-2-one being the major product.
Applications De Recherche Scientifique
5-nitro-6-(1H-pyrazol-3-yl)piperidin-2-one has been used in a variety of scientific research applications. It has been used as a starting material for the synthesis of a variety of heterocyclic compounds, such as pyrazoles, pyridines, and piperazines. It has also been used in the synthesis of a variety of bioactive compounds, such as antifungal agents, anticancer agents, and antiviral agents.
Propriétés
IUPAC Name |
5-nitro-6-(1H-pyrazol-5-yl)piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O3/c13-7-2-1-6(12(14)15)8(10-7)5-3-4-9-11-5/h3-4,6,8H,1-2H2,(H,9,11)(H,10,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZLHLORKVZDLOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(C1[N+](=O)[O-])C2=CC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Nitro-6-(1H-pyrazol-3-yl)piperidin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-chloro-1-[4-(morpholine-4-carbonyl)piperidin-1-yl]ethan-1-one](/img/structure/B6600522.png)
![(3E)-1-{[4-(2-fluoroethoxy)phenyl]methyl}-3-[(2E)-3-(4-nitrophenyl)prop-2-en-1-ylidene]-2,3-dihydro-1H-indol-2-one](/img/structure/B6600523.png)



![2-[(2R)-pyrrolidin-2-yl]ethan-1-amine dihydrochloride](/img/structure/B6600545.png)
![5-[(3S)-3-hydroxypyrrolidin-1-yl]-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one, carbonic acid](/img/structure/B6600551.png)


![rac-benzyl 4-[(2R,3S)-3-nitro-6-oxopiperidin-2-yl]piperidine-1-carboxylate, trans](/img/structure/B6600596.png)
![3-(2-chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B6600599.png)